Isoform Selectivity Over Pan-Hsp90 Inhibitors
KUNB31 is an isoform-selective inhibitor of Hsp90β with a binding affinity (Kd) of 0.18 µM and >50-fold selectivity over the closely related isoforms Hsp90α and Grp94 [1]. In contrast, clinically evaluated pan-Hsp90 inhibitors like BIIB021, onalespib, and TAS-116 are characterized as 'non-isoform selective,' exhibiting similar potencies against both Hsp90α and Hsp90β [2]. This selectivity is structurally conferred by KUNB31's exploitation of a single amino acid difference (Ala47 in Hsp90β vs. Ser52 in Hsp90α), a feature absent in pan-inhibitor design [1].
| Evidence Dimension | Selectivity (fold) for Hsp90β over Hsp90α and Grp94 |
|---|---|
| Target Compound Data | >50-fold selectivity (Kd = 0.18 µM for Hsp90β) |
| Comparator Or Baseline | BIIB021, onalespib, TAS-116 (non-isoform selective, equivalent potency against Hsp90α and Hsp90β) |
| Quantified Difference | >50-fold vs. ~1-fold for comparators |
| Conditions | Fluorescence polarization competitive binding assay |
Why This Matters
Isoform selectivity enables mechanistic dissection of Hsp90β-specific biology and avoids confounding phenotypes from pan-inhibition, a critical requirement for target validation and drug discovery.
- [1] Khandelwal A, Kent CN, Balch M, Peng S, Mishra SJ, Deng J, et al. Structure-guided design of an Hsp90β N-terminal isoform-selective inhibitor. Nat Commun. 2018 Jan 30;9(1):425. View Source
- [2] Nizet R, et al. Inhibition of the NLRP3 inflammasome by HSP90 inhibitors. Immunology. 2020 Oct 30; 162(1): 84-93. Table 1. View Source
